molecular formula C14H19NO5 B1459567 4-Phenylazepan-4-ol oxalic acid CAS No. 1803600-14-7

4-Phenylazepan-4-ol oxalic acid

Cat. No.: B1459567
CAS No.: 1803600-14-7
M. Wt: 281.3 g/mol
InChI Key: WQXYRSLAXYFPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylazepan-4-ol oxalic acid is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.31 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a phenyl group attached to the azepane ring and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylazepan-4-ol oxalic acid typically involves the reaction of 4-Phenylazepan-4-ol with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Phenylazepan-4-ol oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Phenylazepan-4-ol oxalic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Phenylazepan-4-ol oxalic acid is not fully understood. it is known that oxalic acid and its derivatives can act as chelating agents, binding to metal ions and affecting various biochemical pathways . The phenylazepan moiety may interact with biological targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazepan-4-ol: The parent compound without the oxalic acid moiety.

    Azepane: The core seven-membered ring structure.

    Phenylazepane derivatives: Compounds with similar structures but different substituents.

Uniqueness

4-Phenylazepan-4-ol oxalic acid is unique due to the combination of the azepane ring, phenyl group, and oxalic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

oxalic acid;4-phenylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.C2H2O4/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,13-14H,4,7-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXYRSLAXYFPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(C2=CC=CC=C2)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylazepan-4-ol oxalic acid
Reactant of Route 2
Reactant of Route 2
4-Phenylazepan-4-ol oxalic acid
Reactant of Route 3
Reactant of Route 3
4-Phenylazepan-4-ol oxalic acid
Reactant of Route 4
Reactant of Route 4
4-Phenylazepan-4-ol oxalic acid
Reactant of Route 5
Reactant of Route 5
4-Phenylazepan-4-ol oxalic acid
Reactant of Route 6
4-Phenylazepan-4-ol oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.